Oleamidopropyl dimethylamine lactate Oleamidopropyl dimethylamine lactate
Brand Name: Vulcanchem
CAS No.: 69898-44-8
VCID: VC17103641
InChI: InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-;
SMILES:
Molecular Formula: C23H46N2O.C3H6O3
C26H52N2O4
Molecular Weight: 456.7 g/mol

Oleamidopropyl dimethylamine lactate

CAS No.: 69898-44-8

Cat. No.: VC17103641

Molecular Formula: C23H46N2O.C3H6O3
C26H52N2O4

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Oleamidopropyl dimethylamine lactate - 69898-44-8

Specification

CAS No. 69898-44-8
Molecular Formula C23H46N2O.C3H6O3
C26H52N2O4
Molecular Weight 456.7 g/mol
IUPAC Name (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid
Standard InChI InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-;
Standard InChI Key VRTUIPADMRQBPL-AFEZEDKISA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

ODML is an amidoamine-based compound synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine, followed by esterification with lactic acid. This process yields a molecule with distinct functional groups:

  • A hydrophobic oleic acid-derived hydrocarbon chain.

  • A hydrophilic dimethylaminopropylamine group.

  • A lactate moiety contributing to solubility and stability.

The molecular formula is C₂₃H₄₆N₂O₃, with a molecular weight of 398.63 g/mol . Its IUPAC name is (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide lactate, reflecting the geometric isomerism of the oleic acid component .

PropertyValueSource
Molecular FormulaC₂₃H₄₆N₂O₃
CAS Number109-28-4 (base compound)
SolubilityWater-soluble (cationic form)
StabilitypH-dependent; degrades at >50°C

Synthesis and Industrial Production

Synthesis Pathway

ODML is synthesized in two stages:

  • Amidation: Oleic acid reacts with 3,3-dimethylaminopropylamine to form oleamidopropyl dimethylamine.

  • Esterification: The intermediate is treated with lactic acid to introduce the lactate group.

Critical parameters include temperature control (60–80°C) and pH adjustment (4.5–5.5) to prevent side reactions.

Scalability and Challenges

Industrial production faces challenges such as:

  • Byproduct Formation: Excess lactic acid may lead to esterification of oleic acid, reducing yield.

  • Purification: Removing unreacted amines requires fractional distillation or ion-exchange chromatography .

Functional Mechanisms and Performance

Surfactant Activity

ODML reduces surface tension at concentrations as low as 0.1%, enabling efficient dirt dispersion and foaming . Its cationic nature promotes adsorption onto keratin in hair, reducing static and improving manageability.

Conditioning Efficacy

In vitro studies demonstrate ODML’s ability to increase hair tensile strength by 15–20% compared to untreated controls. This is attributed to electrostatic interactions between the cationic surfactant and anionic hair proteins .

Applications Across Industries

Table 2: Industrial and Cosmetic Uses of ODML

SectorApplicationConcentration RangeSource
Personal CareShampoos, conditioners0.1–2.0%
CosmeticsSkin creams, lotions0.05–1.5%
Industrial CleaningDetergents, asphalt emulsifiers1.0–5.0%
TextilesFabric softeners0.5–3.0%

Emerging Uses

  • Petroleum Additives: ODML serves as a corrosion inhibitor in lubricants, reducing wear by 30–40% .

  • Flotation Agents: Enhances quartz sand separation in mining operations via selective adsorption .

Hazard CategoryClassificationSource
Skin Corrosion/IrritationCategory 1 (18.2% of reports)
Eye DamageCategory 1 (92.3%)
Aquatic ToxicityAcute/Chronic 1

Regulatory Status

  • EU: Listed under EC 203-661-5; restricted to ≤1.0% in leave-on products .

  • U.S.: FDA-approved for rinse-off cosmetics; requires warning labels for occupational exposure .

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